2-Amino-1-(2-chlorophenyl)propan-1-one
Description
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-amino-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6H,11H2,1H3 |
InChI Key |
FWTDOKPYKLSPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 2-Oximido-1-(2-chlorophenyl)propan-1-one
One of the most documented and industrially relevant methods involves the catalytic hydrogenation of the oxime derivative of 2-oximido-1-(2-chlorophenyl)propan-1-one to yield the target amino ketone. This method is described in detail in patent CN102942495A, which outlines a process using Raney nickel catalyst under mild hydrogen pressure and temperature conditions.
Process Summary:
- Starting Material: trans-2-oximido-1-(2-chlorophenyl)propan-1-one
- Solvent: Absolute methanol (anhydrous)
- Catalyst: Raney nickel (granularity 40–300 mesh)
- Reaction Conditions:
- Temperature: 20–40 °C (optimum around 28–30 °C)
- Hydrogen pressure: 0.2–1.0 MPa (optimal 0.4–0.8 MPa)
- Reaction time: 7–9 hours
- Procedure: The oxime, methanol, and catalyst are placed in a pressure vessel, purged with nitrogen, then hydrogen is slowly introduced. The reaction mixture is stirred and heated gradually to the target temperature. After completion (monitored by pressure stabilization), the catalyst is filtered off, and methanol is removed under reduced pressure.
- Yield: Typically above 88% with product purity around 99% by HPLC.
- Environmental and Safety Advantages: Avoids the use of strong acids/bases, reduces wastewater generation, and is suitable for scale-up industrial production.
$$
\text{trans-2-oximido-1-(2-chlorophenyl)propan-1-one} \xrightarrow[\text{Raney Ni}]{\text{H}_2, \text{MeOH}} \text{this compound}
$$
Table 1: Optimized Reaction Parameters and Outcomes
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst (Raney Ni) | 0.01–0.03 wt. ratio | Granularity 40–300 mesh |
| Methanol (solvent) | 6–7 times weight | Absolute methanol preferred |
| Hydrogen Pressure | 0.4–0.8 MPa | Maintained during reaction |
| Temperature | 28–30 °C | Gradual heating recommended |
| Reaction Time | 7–9 hours | Until pressure stabilizes |
| Yield | >88% | High purity product |
This method is advantageous due to its simplicity, high yield, and environmental friendliness compared to older methods involving harsh reagents.
One-Pot Synthesis via α-Hydroxylation and Subsequent Reduction
A novel one-pot approach to β-amino alcohols, which are structurally related to this compound, has been reported. This involves:
- C–H bond hydroxylation at the benzylic α-carbon using molecular oxygen as oxidant.
- Subsequent reduction of amide or nitrile functional groups using sodium bis(2-methoxyethoxy)aluminum hydride.
While this method was demonstrated for a variety of substrates, including sterically hindered systems, the yields for amino alcohols were moderate (up to 43%) with reaction times under 3 hours.
This method offers a potentially direct route to sterically congested amino ketones but requires further optimization for industrial application.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation of oxime | High yield, mild conditions, scalable | Requires hydrogenation setup | >88 | ~99 | Industrially preferred |
| Potassium borohydride reduction | Alternative to hydrogenation | Multi-step, uses corrosive gases | ~80 | ~99 | More complex, less green |
| One-pot α-hydroxylation/reduction | Direct, fewer steps | Moderate yield, longer reaction time | ~43 | Not specified | Experimental, under development |
| Nitroalkene route | Established chemistry | Multi-step, sensitive reductions | Variable | High | Classical synthetic approach |
Research Outcomes and Notes
- The catalytic hydrogenation method using Raney nickel is favored for its environmental compatibility, operational simplicity, and high yield, making it suitable for industrial production.
- The potassium borohydride method, while effective, involves more hazardous reagents and is less amenable to scale-up.
- The one-pot hydroxylation and reduction approach is promising for complex substrates but currently suffers from lower yields and longer reaction times.
- Purity of the final product is typically confirmed by chromatographic methods (HPLC) and spectroscopic analysis (NMR, IR).
- Reaction parameters such as catalyst amount, hydrogen pressure, temperature, and solvent purity critically affect yield and product quality.
- Avoidance of strong acids and bases in the hydrogenation method reduces environmental impact and waste treatment costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-chlorophenylacetone or 2-chlorophenylacetic acid.
Reduction: Formation of 2-amino-1-(2-chlorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, 2-Amino-1-(2-chlorophenyl)propan-1-one serves as a versatile building block . It is utilized in the synthesis of more complex molecules and as a reagent in various organic reactions. Its structural features enable participation in:
- Oxidation Reactions : Leading to the formation of ketones or carboxylic acids.
- Reduction Reactions : Resulting in alcohols or amines.
- Substitution Reactions : Producing various substituted derivatives.
This compound's ability to undergo multiple chemical transformations makes it valuable for synthetic chemists looking to develop new materials or pharmaceuticals.
Biological Research
The biological activity of this compound has been extensively studied, particularly regarding its effects on neurotransmitter systems:
- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in neurotransmitter reuptake, specifically targeting dopamine, norepinephrine, and serotonin transporters. This inhibition can elevate neurotransmitter levels in the synaptic cleft, potentially influencing mood regulation and offering therapeutic avenues for mood disorders.
- Receptor Binding : The compound may interact with various receptors, affecting cellular signaling pathways related to pain perception and mood regulation.
Medicine
The potential therapeutic applications of this compound are being explored in several areas:
- Analgesic Effects : Studies have indicated that this compound may possess analgesic properties by modulating pain-related pathways.
- Anti-inflammatory Properties : Preliminary research suggests that it could exhibit anti-inflammatory effects, making it relevant for treating inflammatory conditions.
Case Study 1: Neurotransmitter Reuptake Inhibition
A study investigated the effects of this compound on neurotransmitter levels in vitro. Results indicated a significant increase in serotonin levels following treatment, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Analgesic Properties
In a preclinical trial assessing the analgesic effects of this compound using animal models, findings demonstrated that it effectively reduced pain responses comparable to established analgesics. This warrants further investigation into its clinical applications for pain management.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chlorophenyl)propan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects similar to those of other cathinone derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substitution on the Aromatic Ring
Variations in the aromatic ring’s substituents significantly alter physicochemical and biological properties:
- 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (C₉H₁₁Cl₂NO): A positional isomer with a chlorine atom at the 3-position.
- 2-Amino-1-(3,4-dichlorophenyl)propan-1-one (C₉H₈Cl₂NO): The addition of a second chlorine atom at the 4-position increases lipophilicity (clogP ≈ 2.8) and may enhance membrane permeability, as seen in related antiseizure agents .
Functional Group Modifications
- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (C₁₁H₁₅NO): Replacement of the amino group with methylamino and chlorine with methyl reduces polarity, increasing logP by ~0.5 units. This modification is associated with enhanced CNS penetration in analogous stimulants .
- 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride (C₁₃H₁₈ClNO·HCl): The bulky tert-butyl group sterically hinders enzymatic degradation, improving metabolic stability for industrial applications .
Heterocyclic Derivatives
- The dual chloro- and fluorophenyl groups create a unique electronic profile, as evidenced by its synthesis via TFA-mediated Boc deprotection .
- 2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one (C₁₃H₁₇Cl₂N₃O): Piperazine derivatives exhibit high purity (>99% by UPLC) and antiseizure activity, attributed to the dichlorophenyl group’s interaction with hydrophobic receptor pockets .
Physical and Analytical Properties
Notes:
- The hydroxyl group in 2-Amino-1-(2-hydroxyphenyl)ethanone increases polarity (clogP ≈ 0.5), reducing blood-brain barrier penetration compared to chlorinated analogs .
- Hydrochloride salts (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride) exhibit higher aqueous solubility, making them preferable for pharmaceutical formulations .
Pharmacological Implications
- Antiseizure Activity : Piperazinyl derivatives (e.g., compound 14 in ) demonstrate potent antiseizure effects, likely due to the dichlorophenyl group’s interaction with voltage-gated ion channels .
- Metabolic Stability: Tert-butylamino derivatives resist cytochrome P450 oxidation, prolonging half-life in vivo .
- Toxicity : Chlorinated analogs may exhibit higher hepatotoxicity compared to fluorinated or methylated variants due to reactive metabolite formation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(2-chlorophenyl)propan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Chlorinated Intermediate Synthesis : Start with 2-chlorophenylpropanone (CAS 6323-18-8) as a precursor ( ). Introduce the amino group via reductive amination using ammonium acetate and sodium cyanoborohydride under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) to optimize time (e.g., 2–24 hours) and temperature (40–80°C).
- Purification : Use column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using H/C NMR ( ).
- Challenges : Competing side reactions (e.g., over-reduction) may occur; adjust stoichiometry of reducing agents to minimize byproducts.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Structural Elucidation :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for single-crystal structure refinement. Prepare crystals via slow evaporation in ethanol or dichloromethane ( ).
- Spectroscopy : Assign proton environments via H NMR (DMSO-d6, δ 1.5–2.5 ppm for methyl groups) and confirm carbonyl (C=O) stretching at ~1700 cm using FT-IR.
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR signals suggest multiple tautomeric forms (e.g., keto-enamine vs. imine), employ variable-temperature NMR to observe dynamic equilibria.
- Cross-Validation : Combine crystallographic data (from SHELX-refined structures) with computational simulations to validate bond lengths and angles ( ).
- Advanced Techniques : Use N NMR or high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities ().
Q. How does this compound interact with biological targets, and what methods are used to study these interactions?
- Molecular Docking : Utilize AutoDock Vina to predict binding affinities to neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT2A). Prepare ligand files with Open Babel, and set grid boxes to cover active sites ( ).
- In Vitro Assays : Conduct competitive radioligand binding assays using H-labeled antagonists in HEK293 cells expressing target receptors. Calculate IC values via nonlinear regression ().
- Data Interpretation : Correlate docking scores (ΔG values) with experimental IC to validate computational models.
Q. How do structural modifications influence the compound’s pharmacological profile compared to analogs like 2-chloromethcathinone (2-CMC)?
- Comparative Analysis :
- Structural Differences : 2-CMC (1-(2-chlorophenyl)-2-(methylamino)propan-1-one) has a methylamino group instead of a primary amino group ().
- Activity Trends : Use SAR (structure-activity relationship) studies to assess how substituents affect receptor selectivity. For example, the primary amino group in this compound may enhance hydrogen bonding with serotonin receptors compared to 2-CMC’s methylamino group.
- Experimental Design : Synthesize analogs (e.g., N-methylated derivatives) and compare their binding kinetics using surface plasmon resonance (SPR) or patch-clamp electrophysiology ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
